(1-Ethylazetidin-2-yl)methanamine

Description

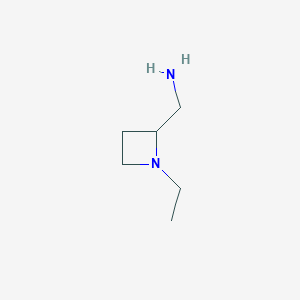

Structure

3D Structure

Properties

IUPAC Name |

(1-ethylazetidin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-8-4-3-6(8)5-7/h6H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGBXNXXMFHOBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314924-87-2 | |

| Record name | (1-ethylazetidin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation Methodologies for 1 Ethylazetidin 2 Yl Methanamine and Azetidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like azetidines. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In azetidine (B1206935) systems, the protons on the four-membered ring exhibit characteristic chemical shifts and coupling patterns that are influenced by substitution and stereochemistry.

For the parent azetidine, the ring protons show complex multiplets due to their magnetic non-equivalence. In substituted azetidines, these patterns become more defined. For instance, studies on various azetidine derivatives show that the chemical shifts for the ring protons typically appear in the range of δ 2.0–5.0 ppm. acgpubs.orgmdpi.com The protons on the carbon adjacent to the nitrogen (C2 and C4) are deshielded and resonate further downfield compared to the C3 protons.

In the specific case of (1-Ethylazetidin-2-yl)methanamine, one would expect to see distinct signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the aminomethyl group (a singlet or multiplet for the CH₂-NH₂), and the azetidine ring protons. The methine proton at the C2 position (CH-CH₂NH₂) would likely appear as a multiplet, coupled to the adjacent methylene protons on the ring and the aminomethyl group. The protons of the primary amine (-NH₂) would typically appear as a broad singlet.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (Ethyl) | 1.0 - 1.3 | Triplet (t) |

| CH₂ (Ethyl) | 2.4 - 2.8 | Quartet (q) |

| CH₂ (Azetidine Ring, C3) | 1.8 - 2.5 | Multiplet (m) |

| CH₂ (Azetidine Ring, C4) | 3.0 - 3.6 | Multiplet (m) |

| CH (Azetidine Ring, C2) | 3.2 - 3.8 | Multiplet (m) |

| CH₂ (Aminomethyl) | 2.7 - 3.2 | Multiplet (m) |

| NH₂ (Amine) | 1.0 - 3.0 | Broad Singlet (br s) |

Note: These are estimated values based on general data for substituted azetidines and related amine structures. Actual values may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For azetidine rings, the carbon atoms typically resonate in the range of δ 20–70 ppm. acgpubs.orgmdpi.com The carbons directly bonded to the nitrogen atom (C2 and C4) are generally found further downfield due to the deshielding effect of the nitrogen.

In various synthesized azetidinone derivatives, the ring carbons (CH-Cl and N-CH) have been observed in the ranges of δ 47.6-58.6 and 57.7-67.7 ppm, respectively. acgpubs.org For other N-substituted azetidines, the ring carbons can appear at varied positions; for example, in one derivative, the C-2,4 carbons resonated at δ 55.7 ppm and the C-3 carbon at 40.7 ppm. mdpi.com

For this compound, distinct signals would be expected for each of the six carbon atoms.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C H₃ (Ethyl) | 12 - 18 |

| C H₂ (Ethyl) | 45 - 55 |

| C H₂ (Azetidine Ring, C3) | 20 - 30 |

| C H₂ (Azetidine Ring, C4) | 50 - 60 |

| C H (Azetidine Ring, C2) | 60 - 70 |

| C H₂ (Aminomethyl) | 40 - 50 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, IR spectroscopy would be used to confirm the presence of the amine (N-H) and alkyl (C-H) groups, as well as the vibrations of the azetidine ring (C-N).

The IR spectrum of the parent azetidine has been studied, and its vapor-phase spectrum is available for reference. nih.gov Key absorptions for azetidine derivatives include N-H stretching vibrations, C-H stretching, and C-N stretching. mdpi.comjmchemsci.com For this compound, the primary amine group (-NH₂) is expected to show characteristic N-H stretching bands.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (typically two bands) |

| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Alkyl C-H | C-H Stretch | 2850 - 2960 |

| Azetidine Ring | C-N Stretch | 1100 - 1250 |

The presence of these characteristic absorption bands provides strong evidence for the molecular structure and the successful synthesis of the target compound. medwinpublishers.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound, which provides confirmation of its elemental formula. For this compound (C₆H₁₄N₂), the expected monoisotopic mass is approximately 114.1157 Da. uni.lu

Techniques like Fast Atom Bombardment (FAB) mass spectrometry have been successfully used to characterize various azetidine derivatives, confirming their molecular ion peaks. acgpubs.orgmedwinpublishers.com High-resolution mass spectrometry (HRMS) is also employed to confirm the elemental composition of novel azetidine compounds. mdpi.com

While experimental mass spectra for this compound are not widely published, predictive models provide insight into its expected behavior in a mass spectrometer.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 115.1230 |

| [M+Na]⁺ | 137.1049 |

| [M+K]⁺ | 153.0789 |

| [M-H]⁻ | 113.1084 |

M = molecular ion

Fragmentation analysis can also provide structural information. Common fragmentation pathways for this molecule might include the loss of the ethyl group (C₂H₅•), the aminomethyl group (CH₂NH₂•), or cleavage of the azetidine ring.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of synthesized compounds and the assessment of their purity. For azetidine derivatives, column chromatography and thin-layer chromatography (TLC) are routinely employed. frontiersin.org

Column Chromatography: This is the most common method for purifying azetidine derivatives from reaction mixtures. bham.ac.uk Silica gel is frequently used as the stationary phase. frontiersin.orggoogle.com The mobile phase, or eluent, is typically a mixture of solvents chosen to achieve optimal separation. Common solvent systems reported for the purification of azetidines include ethyl acetate/hexane, acetone/chloroform, and ethanol/chloroform. acgpubs.orggoogle.com

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining the appropriate solvent system for column chromatography. bham.ac.uk By spotting the reaction mixture on a TLC plate and developing it in various solvents, the separation of the product from starting materials and byproducts can be visualized.

High-Performance Liquid Chromatography (HPLC): For more precise purity assessment and for the separation of enantiomers or diastereomers, HPLC is often utilized. Preparative HPLC can be used for the final purification of small quantities of high-purity material. google.com

The synthesis of azetidine derivatives often involves purification by column chromatography to isolate the desired product, with its purity confirmed by a combination of spectroscopic methods. acgpubs.orgacs.org

Chemical Reactivity and Transformation Pathways of the 1 Ethylazetidin 2 Yl Methanamine Scaffold

Strain-Driven Reactivity of the Azetidine (B1206935) Ring

The reactivity of azetidines is fundamentally influenced by their significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly reactive and less stable aziridines (27.7 kcal/mol) and the more stable and less reactive pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring susceptible to reactions that lead to ring-opening, thereby relieving the strain and providing a powerful thermodynamic driving force for various transformations. rsc.orgrsc.org The stability of the azetidine ring, while lower than that of larger rings, is sufficient to allow for its isolation and handling under normal conditions, making it a versatile building block in synthesis. rsc.orgresearchwithrutgers.com

The strain-driven reactivity of the azetidine ring in the (1-Ethylazetidin-2-yl)methanamine scaffold is a key feature that enables a diverse range of chemical transformations. This reactivity can be triggered under appropriate conditions, leading to the formation of a variety of functionalized products. rsc.orgresearchwithrutgers.com The presence of the ethyl group on the nitrogen and the methanamine substituent at the 2-position can further influence the regioselectivity and stereoselectivity of these strain-driven reactions.

Nucleophilic and Electrophilic Ring-Opening Reactions

The strained nature of the azetidine ring makes it susceptible to both nucleophilic and electrophilic ring-opening reactions. These reactions provide a powerful tool for the synthesis of a wide array of functionalized acyclic amines.

Nucleophilic Ring-Opening:

Nucleophilic attack on the azetidine ring, often activated by quaternization of the nitrogen atom or by the presence of an electron-withdrawing group on the nitrogen, leads to ring cleavage. magtech.com.cnrsc.org The regioselectivity of the nucleophilic attack is a critical aspect and is influenced by both electronic and steric factors. magtech.com.cn In the case of 2-substituted azetidines like this compound, nucleophiles can attack either the C2 or C4 position.

Generally, in the absence of strong steric hindrance, the attack occurs at the more substituted carbon (C2), especially if the substituent can stabilize a positive charge in the transition state. magtech.com.cn However, sterically demanding nucleophiles may preferentially attack the less substituted C4 position. magtech.com.cn The nature of the nucleophile and the reaction conditions play a crucial role in determining the outcome of these reactions. researchgate.net For instance, the ring-opening of 2-alkynylazetidines with alcohols can be catalyzed by gold, leading to δ-amino-α,β-unsaturated ketones. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidines

| Azetidine Derivative | Nucleophile | Product Type | Reference |

|---|---|---|---|

| N-Activated Azetidines | Halides (e.g., F-) | γ-Haloamines | rsc.org |

| 2-Arylazetidinium Salts | Halides | Tertiary Alkyl Halides | researchgate.net |

| 2-Alkynylazetidines | Alcohols | δ-Amino-α,β-unsaturated ketones | nih.gov |

| Azetidinium Salts | Various Nucleophiles | Functionalized Linear Amines | researchgate.net |

Electrophilic Ring-Opening:

Electrophilic activation of the azetidine nitrogen, typically with Lewis or Brønsted acids, facilitates ring-opening by enhancing the electrophilicity of the ring carbons. rsc.org This activation is often a prerequisite for reactions with weaker nucleophiles. magtech.com.cn The acid-promoted activation of the nitrogen atom makes the adjacent carbons more susceptible to nucleophilic attack, leading to ring cleavage and the formation of functionalized amine derivatives. rsc.org While less common than nucleophilic ring-opening, electrophilic ring-opening reactions provide an alternative pathway for the transformation of the azetidine scaffold. researchgate.net

Derivatization Strategies of the Azetidine Nitrogen and Methanamine Moiety

The this compound scaffold possesses two key sites for derivatization: the azetidine nitrogen and the exocyclic methanamine group. These sites offer opportunities for a wide range of chemical modifications to introduce diverse functional groups and modulate the properties of the molecule.

Derivatization of the Azetidine Nitrogen:

Derivatization of the Methanamine Moiety:

The primary amine of the methanamine group is a versatile handle for a plethora of chemical transformations. It can readily undergo reactions such as acylation, alkylation, sulfonylation, and condensation with aldehydes and ketones to form imines, which can be further reduced to secondary amines. These derivatization strategies allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships in medicinal chemistry and the development of new materials. For instance, the methanamine moiety can be used to link the azetidine scaffold to other molecular fragments, creating more complex and potentially bioactive molecules. google.comepo.org

Table 2: Potential Derivatization Reactions of the Methanamine Moiety

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| Acylation | Acid chloride, Anhydride | Amide |

| Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary Amine |

Regioselective Functionalization of 2-Substituted Azetidine Rings

The regioselective functionalization of the azetidine ring itself, beyond ring-opening, is a significant challenge and an area of active research. For 2-substituted azetidines, the ability to selectively introduce substituents at the C3 or C4 positions, or even at the C2 position without ring cleavage, is highly desirable for creating structural diversity.

One powerful strategy for regioselective functionalization is directed metalation. The choice of the N-substituent can play a crucial role in directing the regioselectivity of lithiation. For example, in 2-arylazetidines, an N-alkyl group can direct ortho-lithiation of the aryl ring, while an N-Boc group can promote α-benzylic lithiation. rsc.org While this example focuses on an aryl substituent, the principles of directed metalation can be extended to other 2-substituted azetidines.

The development of methods for the diastereoselective α-alkylation of 2-substituted azetidines, often involving the formation of N-borane complexes, has also been reported. rsc.org These methods allow for the controlled introduction of substituents at the C2 position with high stereoselectivity, providing access to a range of optically active azetidine derivatives. rsc.org Such strategies are crucial for the synthesis of enantiomerically pure compounds for applications in medicinal chemistry and catalysis.

Mechanistic Investigations of Transformations Involving the this compound Core

Understanding the mechanisms of reactions involving the this compound core is essential for predicting reactivity, controlling selectivity, and designing new transformations. Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational methods, like Density Functional Theory (DFT) calculations. researchgate.netacs.org

Ring-Opening Mechanisms:

Mechanistic studies of nucleophilic ring-opening reactions have provided valuable insights into the factors governing regioselectivity. For example, DFT calculations have been used to rationalize the experimental selectivities observed in the ring-opening of azetidinium salts, helping to elucidate the role of substituents and the nature of the transition states. researchgate.net These studies have shown that the regioselectivity can be finely tuned by the choice of N-substituent and the reaction conditions. researchgate.net

[3+1] Ring Expansion:

An interesting transformation of related strained heterocycles is the [3+1] ring expansion of aziridines to azetidines. Mechanistic investigations suggest that this reaction can proceed through a stepwise ring-opening/ring-closing cascade involving an aziridinium (B1262131) ylide intermediate. nih.gov While not directly involving this compound, these studies on related systems provide a framework for understanding potential ring expansion pathways that could be applicable to azetidines.

Photochemical Reactions:

Visible-light-mediated reactions have emerged as powerful tools in organic synthesis. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition, can be used to synthesize azetidines. rsc.orgnih.gov Mechanistic studies, including computational and experimental approaches, have revealed that the reaction mechanism can be tuned to favor the formation of specific isomers, enabling access to diverse azetidine scaffolds. nih.gov

Theoretical and Computational Chemistry Applied to 1 Ethylazetidin 2 Yl Methanamine and Azetidine Systems

Quantum Chemical Studies on Reaction Mechanisms and Selectivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving azetidine (B1206935) rings. nih.gov These studies can predict the regio- and diastereoselectivity of synthetic routes leading to substituted azetidines. nih.gov For instance, in the synthesis of 2-arylazetidines, DFT calculations with an explicit solvent model have been used to confirm proposed reaction mechanisms and explain the kinetic control that leads to the formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. nih.govacs.org

The formation of the azetidine ring is often a kinetically controlled process, where the transition state leading to the four-membered ring is lower in energy than the one leading to the five-membered ring under specific reaction conditions. acs.org Computational studies can map out the potential energy surface of the reaction, identifying the transition states and intermediates, and thus explain the observed selectivity. nih.gov

In the context of (1-Ethylazetidin-2-yl)methanamine, quantum chemical studies could be employed to understand its formation through various synthetic pathways, such as the cyclization of appropriate precursors. These calculations would help in optimizing reaction conditions to achieve high yields and selectivity. For example, in a hypothetical synthesis involving the intramolecular cyclization of an amino-epoxide, DFT calculations could predict the preferred reaction pathway, either a 4-exo-tet or a 5-endo-tet cyclization, by comparing the activation energies of the respective transition states.

Furthermore, computational studies have been used to understand the photoinduced cycloreversion of azetidines, a process relevant to DNA repair mechanisms. bohrium.comcsic.es These studies analyze the energetics of ring-opening in the ground and excited states, as well as in the presence of an excess electron (reduction) or after electron removal (oxidation). bohrium.comcsic.es Such investigations reveal that the electronic state of the molecule dramatically influences the barrier for ring-opening. csic.es

A hypothetical reaction mechanism for the formation of a substituted azetidine is presented in the table below, with corresponding calculated activation energies.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| TS1 | Transition state for 4-exo-tet cyclization | 15.2 |

| INT1 | Azetidine ring intermediate | -5.8 (relative to reactants) |

| TS2 | Transition state for 5-endo-tet cyclization | 18.9 |

| INT2 | Pyrrolidine ring intermediate | -12.4 (relative to reactants) |

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and Energy Profiling of Azetidine Ring Systems

The azetidine ring is a strained four-membered heterocycle, and its conformation is a key determinant of its reactivity and biological activity. rsc.org The ring strain of azetidine is approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (5.4 kcal/mol). rsc.org This inherent strain influences the puckering of the ring and the preferred orientation of substituents.

Computational methods are used to perform conformational analysis and generate energy profiles of azetidine derivatives. These studies help in identifying the most stable conformations and the energy barriers between them. The puckered nature of the azetidine ring gives rise to different conformers, often referred to as "axial" and "equatorial" with respect to the substituent positions.

For this compound, conformational analysis would focus on the orientation of the ethyl group on the nitrogen atom and the methanamine group at the C2 position. The relative energies of different conformers would be calculated to determine the most populated state in solution. The puckering of the azetidine ring itself, along with the rotational barriers of the ethyl and methanamine side chains, would be investigated.

Molecular modeling studies have been used to examine the conformational preferences of 1,4-disubstituted azetidinone rings as constrained analogues of other biologically active molecules. nih.gov These studies indicate that the azetidine scaffold can enforce specific spatial arrangements of substituents, which can be crucial for molecular recognition and biological activity. nih.gov

Below is a table showing a hypothetical conformational analysis of this compound, indicating the relative energies of different conformers.

| Conformer | Ethyl Group Orientation | Methanamine Group Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | 1.25 |

| 3 | Axial | Equatorial | 2.10 |

| 4 | Axial | Axial | 3.50 |

This table presents hypothetical data for illustrative purposes.

Computational Prediction of Chemical Behavior and Reactivity Parameters

Computational chemistry allows for the prediction of various chemical properties and reactivity parameters of molecules. researchgate.net For azetidine derivatives, these predictions can guide synthetic efforts and help in understanding their chemical behavior. mit.edu Parameters such as molecular electrostatic potential (MESP), frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors can be calculated using quantum chemical methods. researchgate.net

The MESP provides a map of the charge distribution on the molecule's surface, indicating electrophilic and nucleophilic sites. researchgate.net For this compound, the MESP would likely show a region of negative potential around the nitrogen atoms, highlighting their nucleophilic character, and regions of positive potential around the hydrogen atoms of the amine and on the carbon atoms adjacent to the nitrogen.

Frontier molecular orbital analysis (HOMO-LUMO gap) provides insights into the chemical reactivity and electronic transitions of a molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. For azetidine systems, computational models can predict these energies, which are useful in understanding their participation in various reactions. mit.edu Recent studies have shown that computational models can accurately predict the feasibility of photocatalyzed reactions to form azetidines by calculating the frontier orbital energies of the reactants. mit.edu

Various reactivity parameters derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, can also be computed to quantify the reactivity of this compound. These parameters provide a theoretical basis for understanding its interactions with other reagents.

A table of predicted reactivity parameters for this compound is provided below.

| Parameter | Description | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -8.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 9.7 eV |

| Ionization Potential | Energy required to remove an electron | 8.5 eV |

| Electron Affinity | Energy released upon adding an electron | -1.2 eV |

| Global Hardness | Resistance to change in electron distribution | 4.85 eV |

| Global Electrophilicity Index | Measure of electrophilic character | 1.3 eV |

This table presents hypothetical data based on general trends for similar molecules and is for illustrative purposes.

Structure-Reactivity Relationship (SRR) Modeling for Azetidine Derivatives

Structure-Reactivity Relationship (SRR) modeling aims to establish a quantitative correlation between the chemical structure of a series of compounds and their reactivity. For azetidine derivatives, SRR models can be developed to predict the impact of different substituents on their chemical and biological properties. researchgate.net

These models often employ a range of molecular descriptors, which can be calculated computationally. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). By correlating these descriptors with experimentally observed reactivity data for a set of azetidine derivatives, a predictive model can be built.

For example, in a series of N-aryl-azetidine-2,4-diones, a Hammett analysis showed a linear free-energy relationship between the electronic properties of the substituent on the aryl ring and the rate of enzyme acylation, with a positive ρ-value indicating that electron-withdrawing groups enhance reactivity. nih.gov This is a classic example of an SRR study.

In the case of this compound, an SRR study could involve synthesizing a series of analogues with different substituents on the ethyl group or the methanamine moiety and measuring a specific reactivity parameter, such as the rate of a particular reaction. Computational descriptors for these analogues would then be calculated and used to build a model that could predict the reactivity of other, yet unsynthesized, derivatives. Such models are valuable in medicinal chemistry for designing compounds with desired reactivity profiles. researchgate.net

A hypothetical SRR model for the nucleophilicity of substituted (1-Alkylazetidin-2-yl)methanamines is presented below.

Equation: log(k) = -1.5 * σ* + 0.8 * E_s + 2.1

Where:

log(k) is the logarithm of the reaction rate constant (a measure of nucleophilicity).

σ * is the Taft steric parameter of the alkyl substituent on the nitrogen.

E_s is the electronic parameter of the substituent.

This hypothetical equation illustrates how computational descriptors can be used to model and predict chemical reactivity.

Applications of 1 Ethylazetidin 2 Yl Methanamine and Azetidine Scaffolds in Advanced Chemical Research

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

Chiral azetidine (B1206935) derivatives, including enantiomerically pure forms of substituted (azetidin-2-yl)methanamine, are highly valuable building blocks for the synthesis of complex molecules. Their rigid, three-dimensional structure allows for the precise spatial arrangement of functional groups, which is crucial for establishing stereochemistry in subsequent synthetic steps.

Researchers have developed various strategies to synthesize chiral azetidines. These methods include ring-closing reactions of chiral precursors, asymmetric cycloadditions, and the resolution of racemic mixtures. rsc.org For instance, the synthesis of novel iminosugar mimics has been achieved using a polyhydroxylated bicyclic azetidine scaffold derived from L-glutamic acid. rsc.org Photochemical methods have also been employed to prepare alkyl azetidines from azetidine-2-carboxylic acids, yielding valuable building blocks for drug discovery. nih.gov

Once obtained in enantiopure form, these chiral azetidines can be elaborated into more complex structures. The ring strain of the azetidine nucleus can be harnessed to drive stereospecific ring-opening reactions, leading to the formation of acyclic products with multiple stereocenters. Furthermore, the nitrogen atom of the azetidine ring can be functionalized to introduce additional complexity and diversity.

Key Synthetic Strategies for Chiral Azetidines:

| Synthetic Strategy | Description | Reference |

| Intramolecular C–H Amination | Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination for the synthesis of functionalized azetidines. rsc.org | rsc.org |

| [2+2] Photocycloaddition | Intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes to synthesize azetidines. rsc.org | rsc.org |

| Strain-Release Homologation | Synthesis of azetidines by strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org | rsc.org |

| From β-amino alcohols | Synthesis of 2-cyano azetidines from β-amino alcohols. nih.gov | nih.gov |

Contributions to Polymer Chemistry and Advanced Material Science

Azetidine derivatives are important monomers in polymer chemistry, particularly for the synthesis of polyamines through ring-opening polymerization (ROP). rsc.org Both anionic and cationic ROP methods can be employed to produce linear or branched polyamines with controlled molecular weights and architectures. rsc.orgutwente.nl The resulting polymers have a wide range of applications, including as antibacterial coatings, for CO2 adsorption, and in non-viral gene transfection. rsc.org

The cationic ring-opening polymerization of azetidine leads to the formation of branched poly(propylenimine) (PPI). acs.org The polymerization kinetics and the distribution of primary, secondary, and tertiary amines can be controlled by adjusting reaction conditions such as temperature and monomer-to-initiator ratio. acs.org These PPI polymers, when impregnated into mesoporous silica, create composite materials with potential for CO2 capture. acs.org

(Azetidin-2-yl)methanamine and its derivatives can also be explored for their potential in creating novel polymers and materials with specific mechanical or thermal properties. chemimpex.com The presence of the primary amine in (1-Ethylazetidin-2-yl)methanamine allows for its incorporation into various polymer backbones through condensation or addition polymerization reactions.

Development of Chiral Ligands and Organocatalysts

The development of chiral ligands and organocatalysts is a cornerstone of asymmetric synthesis. Chiral azetidine scaffolds have emerged as effective frameworks for the design of new catalysts. birmingham.ac.uk The rigid azetidine ring pre-organizes the catalytic groups, which can lead to high levels of stereocontrol in chemical transformations.

Azetidine-derived ligands have been successfully employed in a variety of asymmetric catalytic reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.uk For example, enantiopure cis-azetidines have been used as chiral ligands for transition metals like copper in the asymmetric Henry reaction, achieving high enantioselectivity.

In the realm of organocatalysis, azetidine-containing molecules have been utilized to catalyze reactions with high stereocontrol. nih.gov The nitrogen atom of the azetidine can act as a Lewis base or be part of a more complex catalytic system. The conformational rigidity of the azetidine ring is advantageous in creating a well-defined chiral environment around the catalytic center.

Examples of Azetidine-Based Catalysts in Asymmetric Reactions:

| Catalyst Type | Reaction | Key Feature | Reference |

| Cu-azetidine complexes | Henry reaction | Enantiopure cis-azetidine ligands leading to high enantiomeric excess. | bham.ac.uk |

| Azetidine-derived organocatalysts | Michael-type additions | Rigid scaffold for effective stereocontrol. birmingham.ac.uk | birmingham.ac.uk |

| Azetidinyl fluorooxindoles | Organocatalytic additions | Generation of two adjacent chirality centers with high enantio- and diastereoselectivity. nih.gov | nih.gov |

Design of Conformationally Constrained Molecular Scaffolds for Chemical Space Exploration

Conformationally restricted scaffolds are of great interest in medicinal chemistry and drug discovery as they can pre-organize pharmacophoric groups in a defined spatial orientation, potentially leading to higher binding affinity and selectivity for biological targets. enamine.netlifechemicals.com The azetidine ring is an excellent example of a small, rigid scaffold that can be used to limit the conformational flexibility of a molecule. enamine.net

The introduction of an azetidine ring into a molecular structure can have a profound impact on its three-dimensional shape and physicochemical properties. nih.gov By functionalizing the azetidine ring at different positions, chemists can create a diverse collection of scaffolds with varying spatial arrangements of substituents. This allows for a systematic exploration of the chemical space around a particular pharmacophore.

Diversity-oriented synthesis (DOS) strategies have been employed to generate libraries of complex molecules based on azetidine scaffolds. nih.gov These approaches often involve the synthesis of a common azetidine core, which is then elaborated into a variety of fused, bridged, and spirocyclic ring systems. nih.govnih.gov

Applications in Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry has become an indispensable tool for the rapid synthesis and screening of large numbers of compounds for drug discovery and other applications. imperial.ac.uk Azetidine-based scaffolds are well-suited for combinatorial library synthesis due to their chemical stability and the presence of multiple points for diversification.

The synthesis of libraries of spirocyclic azetidines has been described, demonstrating the utility of these scaffolds in generating collections of lead-like molecules. nih.gov Solid-phase organic synthesis (SPOS) techniques can be employed to facilitate the parallel synthesis and purification of library members. imperial.ac.uk

This compound, with its primary amine and the potential for further functionalization on the azetidine ring, represents a valuable building block for the construction of combinatorial libraries. The primary amine can be readily acylated, alkylated, or used in other coupling reactions to attach a diverse range of substituents. The azetidine nitrogen can also be functionalized, further increasing the diversity of the library.

Emerging Trends and Future Research Perspectives in 1 Ethylazetidin 2 Yl Methanamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azetidine (B1206935) derivatives, including (1-Ethylazetidin-2-yl)methanamine, has traditionally been challenging due to the inherent ring strain. oiccpress.com However, recent advancements are paving the way for more efficient and sustainable synthetic routes. Future research in this area is expected to focus on several key strategies:

Photocatalytic Approaches: Visible-light photocatalysis has emerged as a powerful tool for the construction of four-membered rings. nih.govethz.chthieme-connect.com Future methodologies could target the direct synthesis of N-alkyl-2-substituted azetidines from readily available starting materials like amines and alkenes, potentially through a formal aza Paternò-Büchi reaction. ethz.chacs.orgnih.gov The development of novel organic photosensitizers could further enhance the efficiency and substrate scope of these reactions. nih.govthieme-connect.com

Strain-Release Synthesis: The use of highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), offers a promising strain-release strategy for accessing densely functionalized azetidines. nih.govresearchgate.net Research in this direction could lead to the development of catalytic methods for the controlled ring-opening and functionalization of ABBs to generate complex azetidine scaffolds related to this compound.

C-H Activation/Functionalization: Direct functionalization of C-H bonds is a highly atom-economical approach. Future synthetic strategies for derivatives of this compound could involve the late-stage functionalization of the azetidine ring or the N-ethyl group via transition-metal-catalyzed C-H activation. acs.orgresearchgate.net This would allow for the rapid diversification of the core structure.

Sustainable and Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. oiccpress.com For the synthesis of this compound and its derivatives, future research will likely focus on the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave irradiation. oiccpress.com

| Synthetic Strategy | Precursors | Potential Advantages | Representative Catalyst/Conditions |

| Photocatalytic [2+2] Cycloaddition | Amines, Alkenes | High stereoselectivity, mild conditions | Iridium-based photocatalysts, visible light ethz.chacs.orgnih.gov |

| Radical Strain-Release | Azabicyclo[1.1.0]butanes (ABBs), Sulfonylimines | Access to densely functionalized products | Organic photosensitizers, visible light nih.govthieme-connect.com |

| Intramolecular C(sp³)–H Amination | Aliphatic amines | High functional group tolerance | Palladium(II) catalysts, oxidants researchgate.net |

| Microwave-Assisted Cyclization | 1,3-dihaloamines or amino alcohols | Rapid reaction times, improved yields | Base, microwave irradiation oiccpress.com |

Exploration of Undiscovered Chemical Transformations and Reactivity Modes

The unique electronic properties and ring strain of the azetidine core in this compound open doors to a wide range of chemical transformations. Future research is poised to uncover novel reactivity modes, moving beyond established functionalization pathways.

Azetidinium Ylide Chemistry: The formation of azetidinium ylides from N-alkylazetidines presents a platform for a variety of synthetic transformations. researchgate.netpnas.org For this compound, the corresponding N-ethylazetidinium ylide could be explored for diastereoselective cyclopropanations, epoxidations, and researchgate.netpnas.org-sigmatropic rearrangements, leading to complex polycyclic structures. The inherent strain in the four-membered ring can facilitate these reactions compared to their five- or six-membered ring counterparts. researchgate.net

Ring-Opening and Ring-Expansion Reactions: The strain energy of the azetidine ring can be harnessed in ring-opening reactions to generate valuable acyclic amine derivatives. rsc.org Furthermore, controlled ring-expansion reactions, potentially catalyzed by transition metals, could transform the azetidine ring of this compound into larger, medicinally relevant heterocycles like pyrrolidines or piperidines. Research into the regioselectivity of these transformations will be crucial.

Functionalization of the Aminomethyl Side Chain: The primary amine of the aminomethyl group is a key site for diversification. Future research will likely explore novel and efficient methods for its functionalization, including the synthesis of complex amides, sulfonamides, and the introduction of diverse substituents through reductive amination or cross-coupling reactions. nih.gov

| Reactivity Mode | Key Intermediate/Precursor | Potential Products | Research Focus |

| Azetidinium Ylide Formation | This compound + Carbene Source | Substituted cyclopropanes, epoxides | Diastereoselective transformations researchgate.net |

| Ring-Expansion | This compound | Functionalized pyrrolidines, piperidines | Catalytic control of regioselectivity |

| Side-Chain Functionalization | This compound | Diverse amides, sulfonamides, substituted amines | Development of efficient and selective coupling methods |

Advanced Functional Material Development Utilizing Azetidine Scaffolds

The rigid and defined three-dimensional structure of the azetidine scaffold makes it an attractive building block for the development of advanced functional materials. The bifunctional nature of this compound, with its secondary amine within the ring and a primary amine on the side chain, offers unique opportunities for polymerization and material design.

Polymer Synthesis: Azetidines can undergo ring-opening polymerization to form poly(propylenimine)s. beilstein-journals.orgthieme-connect.comambeed.com The N-ethyl group in this compound could influence the polymerization process and the properties of the resulting polymers. Future research could focus on the controlled polymerization of this monomer to create well-defined linear or hyperbranched polymers with applications in areas such as gene delivery, CO2 capture, and as antimicrobial agents. beilstein-journals.orgthieme-connect.comresearchgate.net

Supramolecular Chemistry and Crystal Engineering: The ability of azetidine to form hydrogen bonds and coordinate with metal ions makes it a valuable component for supramolecular assemblies. nih.gov The specific stereochemistry of this compound could be exploited to design novel host-guest systems, molecular cages, and metal-organic frameworks (MOFs) with tailored properties for catalysis or sensing.

Azetidine-Containing Fluorophores: The incorporation of azetidine-containing heterospirocycles has been shown to enhance the performance of fluorescent dyes. Future work could explore the integration of the this compound scaffold into donor-acceptor type fluorophores to improve properties like brightness, photostability, and water solubility for bioimaging applications.

| Material Type | Monomer/Building Block | Potential Application | Key Feature |

| Poly(propylenimine)s | This compound | Gene delivery, CO2 capture | Tunable polymer architecture and functionality beilstein-journals.orgthieme-connect.com |

| Supramolecular Assemblies | This compound | Catalysis, sensing, molecular recognition | Defined 3D structure and hydrogen bonding capabilities nih.gov |

| Advanced Fluorophores | Azetidine-functionalized chromophores | Bioimaging, diagnostics | Enhanced photophysical properties |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of modern chemical technologies like flow chemistry and automated synthesis is set to revolutionize the synthesis and screening of azetidine derivatives.

Continuous Flow Synthesis: Flow chemistry offers significant advantages for the synthesis of azetidines, including improved safety, scalability, and the ability to use reactive intermediates. researchgate.net The development of continuous flow processes for the synthesis of this compound and its subsequent functionalization would enable more efficient and reproducible production. nih.govresearchgate.netnih.gov This is particularly relevant for handling potentially hazardous reagents or intermediates often involved in azetidine synthesis.

Automated Library Synthesis: Automated synthesis platforms can be employed for the rapid generation of libraries of this compound derivatives. fishersci.comresearchgate.net By combining flow chemistry with automated liquid handling and purification systems, large numbers of analogues can be synthesized and screened for biological activity or material properties, accelerating the discovery process. researchgate.net

| Technology | Application to this compound | Key Benefits |

| Flow Chemistry | Synthesis of the core structure and subsequent derivatization | Enhanced safety, scalability, precise reaction control researchgate.netnih.gov |

| Automated Synthesis | High-throughput synthesis of derivative libraries | Accelerated discovery of new compounds with desired properties fishersci.comresearchgate.net |

Computational Design and Discovery of Next-Generation Azetidine Derivatives

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of properties and the rational design of new molecules.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the structure, stability, and reactivity of this compound and its derivatives. vulcanchem.comnih.govmdpi.com These calculations can be used to predict reaction mechanisms, understand stereoselectivity, and guide the design of new synthetic routes. nih.govrsc.orgnih.gov For instance, computational studies can help elucidate the barriers for ring-opening or predict the most favorable sites for C-H functionalization.

Machine Learning and AI-Driven Discovery: Machine learning models can be trained on existing data to predict the properties and biological activities of new azetidine derivatives. beilstein-journals.org This data-driven approach can be used to screen virtual libraries of compounds based on the this compound scaffold and identify promising candidates for synthesis and testing. This can significantly reduce the time and cost associated with drug discovery and materials development. researchgate.net

Computational Catalyst Design: Computational methods can be used to design new catalysts with enhanced activity and selectivity for specific transformations involving azetidines. By modeling catalyst-substrate interactions, it is possible to identify key structural features that lead to improved performance, accelerating the development of novel synthetic methodologies.

| Computational Method | Application to this compound | Predicted Properties |

| Quantum Chemistry (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties | Reaction barriers, bond energies, NMR shifts vulcanchem.comnih.govmdpi.com |

| Machine Learning | Virtual screening of derivative libraries | Biological activity, physicochemical properties beilstein-journals.orgresearchgate.net |

| Molecular Dynamics | Simulation of interactions with biological targets or within materials | Binding affinities, conformational changes |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.